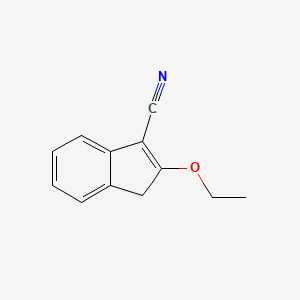

2-ethoxy-1H-indene-3-carbonitrile

Description

2-Ethoxy-1H-indene-3-carbonitrile is a nitrile-substituted indene derivative featuring an ethoxy group at the 2-position and a cyano group at the 3-position. Indene-based compounds are valued in organic synthesis and medicinal chemistry due to their rigid bicyclic framework, which can enhance binding affinity in bioactive molecules . The ethoxy group likely influences electronic and steric properties, modulating reactivity and solubility compared to other substituents (e.g., vinyl, amino, or nitro groups) .

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-ethoxy-3H-indene-1-carbonitrile |

InChI |

InChI=1S/C12H11NO/c1-2-14-12-7-9-5-3-4-6-10(9)11(12)8-13/h3-6H,2,7H2,1H3 |

InChI Key |

BKRUVHWFYDADOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C1)C#N |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation with Malononitrile

A widely adopted route involves the Knoevenagel condensation of 1H-indene-1,3-dione derivatives with malononitrile. This method leverages the electrophilic character of the indene dione’s carbonyl groups. For example, reacting 1H-indene-1,3-dione 4 with malononitrile 27 in ethanol under basic conditions (e.g., sodium acetate or piperidine) yields 2-(dicyanomethylene)-1H-indene-1,3(2H)-dione intermediates. Subsequent selective hydrolysis or alcoholysis introduces the ethoxy group.

Reaction Conditions:

-

Solvent: Ethanol

-

Base: Sodium acetate (1.2 equiv)

-

Temperature: Room temperature (25°C)

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| Knoevenagel Addition | Malononitrile, NaOAc, EtOH | 2-(Dicyanomethylene)-indanedione |

| Ethoxylation | Ethanol, H+ (acidic workup) | 2-Ethoxy-1H-indene-3-carbonitrile |

This method’s efficiency depends on controlling steric and electronic effects to favor mono-ethoxylation over competing side reactions.

Functionalization of Preformed Indene Derivatives

Direct Cyanation of Ethoxylated Indenes

An alternative approach starts with ethoxylated indene precursors. For instance, 1-ethoxyindene undergoes cyanation at the 3-position using trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN) in the presence of Lewis acids.

Example Protocol:

-

Ethoxylation: Indene is treated with ethyl bromide and a base (e.g., KOH) in dimethylformamide (DMF) to form 1-ethoxyindene.

-

Cyanation: The ethoxylated intermediate reacts with CuCN (1.5 equiv) and AlCl₃ (0.1 equiv) in dichloromethane at 40°C for 12 hours.

Key Data:

This method avoids the need for dione intermediates but requires careful control of cyanating agents to prevent over-cyanation.

One-Pot Multicomponent Approaches

Recent advances utilize one-pot reactions to streamline synthesis. A three-component reaction involving indene, ethylating agents, and cyanide sources has been reported under catalyst-free aqueous conditions.

Optimized Conditions:

-

Reactants: Indene, diethyl sulfate (ethylating agent), potassium cyanide

-

Solvent: Water

-

Temperature: 80°C

-

Time: 6 hours

Advantages:

-

Eliminates organic solvents.

-

Reduces purification steps.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Knoevenagel Reactions

The Knoevenagel condensation’s selectivity is influenced by the indene dione’s substitution pattern. Electron-withdrawing groups (e.g., 5-methyl or 5-fluoro substituents) slow the reaction, necessitating higher temperatures (60–80°C) but improving regioselectivity.

Byproduct Formation in Cyanation

Direct cyanation may produce 3-cyano-1-ethoxyindene isomers due to radical intermediates. Using TMSCN instead of CuCN reduces radical pathways, favoring the desired product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1H-indene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2-ethoxy-1H-indene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-1H-indene-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Ethoxy-1H-Indene-3-Carbonitrile

Key Observations :

- Substituent Position: The 3-position nitrile group is common across analogs, but substituents at the 2-position (ethoxy vs. vinyl, amino, or dioxo) significantly alter reactivity. For instance, the ethoxy group’s electron-donating nature may stabilize electrophilic intermediates compared to electron-withdrawing groups like nitro .

- Backbone Variations : Chromene derivatives (e.g., Compound 1E ) exhibit fused aromatic systems, enhancing conjugation, while indene derivatives prioritize rigidity.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Ethoxy groups generally improve solubility in polar solvents compared to hydrophobic substituents (e.g., aryl or vinyl groups) .

- Thermal Stability: Chromene derivatives with amino/hydroxyl groups exhibit higher melting points (~220°C) due to hydrogen bonding , whereas indene-carbonitriles may have lower melting points depending on substituents.

Q & A

Q. What are common synthetic routes for preparing 2-ethoxy-1H-indene-3-carbonitrile, and how are yields optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the indene backbone. A general approach includes:

Indene Functionalization : Introduce the ethoxy group via nucleophilic substitution or etherification reactions.

Cyanide Incorporation : Nitrile groups are added using cyanation agents (e.g., TMSCN or KCN) under catalytic conditions.

Purification : Column chromatography or recrystallization is used to isolate the product.

Q. Yield Optimization Strategies :

- Monitor reaction progress using thin-layer chromatography (TLC) .

- Adjust stoichiometry of reagents (e.g., excess cyanide source) and reaction time.

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

Key Evidence : Multi-step synthesis protocols for analogous indene-carbonitriles .

Q. Which spectroscopic techniques are most effective for characterizing 2-ethoxy-1H-indene-3-carbonitrile?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and aromatic protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Detect nitrile carbon (δ 110–120 ppm) and carbonyl/aromatic carbons .

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak ([M+H]⁺) and fragmentation patterns .

Key Evidence : Spectral data for structurally similar compounds .

Q. What are the known biological activities of indene-carbonitrile derivatives?

Methodological Answer :

- Antimicrobial Activity : Tested via disk diffusion assays against Gram-positive/negative bacteria .

- Anticancer Potential : Evaluated using cell viability assays (e.g., MTT) on cancer cell lines .

- Structural Influence : Electron-withdrawing groups (e.g., -CN) enhance binding to biological targets like kinases .

Key Evidence : Bioactivity studies on indene derivatives .

Advanced Questions

Q. How can computational methods predict the reactivity of 2-ethoxy-1H-indene-3-carbonitrile?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in aqueous/organic media .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide SAR .

Key Evidence : Computational analyses of nitrile-containing heterocycles .

Q. How to resolve contradictions between experimental and theoretical spectral data?

Methodological Answer :

- Re-examine Synthesis : Verify reaction conditions (e.g., temperature, catalyst) to rule out impurities .

- High-Resolution MS : Confirm molecular formula to distinguish isomers .

- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess peak shifts .

Key Evidence : Case studies on spectral anomalies in nitrile derivatives .

Q. What challenges arise in crystallizing 2-ethoxy-1H-indene-3-carbonitrile?

Methodological Answer :

Q. How to design SAR studies for 2-ethoxy-1H-indene-3-carbonitrile derivatives?

Methodological Answer :

Q. What advanced purification techniques ensure stereochemical purity?

Methodological Answer :

- Chiral HPLC : Separate enantiomers using cellulose-based columns .

- Crystallographic Screening : Identify optimal solvents for diastereomeric resolution .

- CD Spectroscopy : Confirm enantiopurity via Cotton effects .

Key Evidence : Purification protocols for chiral compounds .

Q. How to study degradation pathways under physiological conditions?

Methodological Answer :

- Hydrolysis Studies : Incubate in buffer solutions (pH 1–9) and monitor via LC-MS .

- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolism .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Key Evidence : Stability testing guidelines .

Q. How do solvent effects influence electrophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.